molecular formula C8H20Cl10N2Sn B130583 Bcahcs CAS No. 144088-29-9

Bcahcs

Cat. No.: B130583
CAS No.: 144088-29-9
M. Wt: 617.5 g/mol
InChI Key: DZHDGZGNUABSFD-UHFFFAOYSA-J
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Description

Bcahcs is a synthetic organic compound known for its unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcahcs typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Initial Formation: The initial step involves the formation of an intermediate compound through a reaction between a primary amine and a carboxylic acid derivative under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form a cyclic structure.

    Functionalization: The cyclic compound is then functionalized by introducing various substituents through reactions with appropriate reagents, such as halogenation or alkylation.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate hydrogenation reactions.

    High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

    Automated Synthesis: Utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bcahcs undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

    Oxidation Products: Oxidized derivatives with increased oxygen content.

    Reduction Products: Reduced forms with decreased oxygen content.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Bcahcs has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Bcahcs involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Bcahcs can be compared with other similar compounds, such as:

    This compound-1: A derivative with a similar core structure but different substituents, exhibiting distinct biological activity.

    This compound-2: Another analog with modifications in the cyclic structure, leading to variations in chemical reactivity and applications.

    This compound-3: A compound with a similar functional group arrangement but different overall molecular geometry.

Uniqueness

This compound is unique due to its specific combination of functional groups and molecular geometry, which confer its distinctive chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)ethanamine;hydron;tin(4+);hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9Cl2N.6ClH.Sn/c2*5-1-3-7-4-2-6;;;;;;;/h2*7H,1-4H2;6*1H;/q;;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDGZGNUABSFD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(CCl)NCCCl.C(CCl)NCCCl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl10N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144088-29-9
Record name Bis(2-chloroethyl)ammonium hexachlorostannate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144088299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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